Cas no 476677-12-0 ((2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- F0760-1624
- (Z)-3-((2,3-dichlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- (Z)-3-(2,3-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- AKOS024599193
- (2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 476677-12-0
-
- Inchi: 1S/C18H10Cl2FN3S/c19-14-2-1-3-15(17(14)20)23-9-12(8-22)18-24-16(10-25-18)11-4-6-13(21)7-5-11/h1-7,9-10,23H/b12-9-
- InChI Key: FSKNSSAPYKYGAC-XFXZXTDPSA-N
- SMILES: ClC1C(=CC=CC=1N/C=C(/C#N)\C1=NC(=CS1)C1C=CC(=CC=1)F)Cl
Computed Properties
- Exact Mass: 388.9956521g/mol
- Monoisotopic Mass: 388.9956521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 77Ų
(2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-1624-10mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-20mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-40mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-1mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-15mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-5mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-100mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-4mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-25mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0760-1624-3mg |
(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476677-12-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
Recent Advances in the Study of (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476677-12-0)
In recent years, the compound (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476677-12-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole backbone and dichlorophenyl and fluorophenyl substituents, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance the efficiency of the reaction. The compound's structural features, including the presence of electron-withdrawing groups, contribute to its stability and reactivity, making it a viable candidate for further pharmacological evaluation.
Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. In vitro assays have demonstrated its ability to selectively target and modulate key signaling molecules, such as JAK-STAT and MAPK pathways. These findings suggest potential applications in treating autoimmune diseases and certain types of cancer, where dysregulation of these pathways is a hallmark.
Recent preclinical studies have further explored the pharmacokinetic and pharmacodynamic properties of (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile. Animal models have shown favorable bioavailability and tissue distribution, with minimal off-target effects. Additionally, the compound has demonstrated synergistic effects when combined with existing therapeutics, highlighting its potential as an adjunct therapy in complex disease management.
Despite these promising results, challenges remain in translating these findings into clinical practice. Issues such as long-term toxicity, metabolic stability, and formulation optimization need to be addressed in future studies. However, the current body of research underscores the therapeutic potential of this compound and paves the way for further investigation.
In conclusion, (2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile represents a compelling area of research in chemical biology and drug development. Its unique structural and functional properties, coupled with its promising preclinical data, position it as a candidate for future therapeutic applications. Continued research efforts will be essential to fully elucidate its potential and overcome existing challenges.
476677-12-0 ((2Z)-3-(2,3-dichlorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) Related Products
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)



